molecular formula C12H17N3O4 B6209374 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid CAS No. 1251904-17-2

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid

Cat. No. B6209374
CAS RN: 1251904-17-2
M. Wt: 267.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid, or (2S)-2-tBuA-3-PPA, is an organic compound that is used in scientific research. It is a carboxylic acid derivative of the amino acid alanine, and has been studied for its potential applications in biochemical and physiological research.

Scientific Research Applications

((2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid)-2-tBuA-3-PPA has been studied for its potential applications in biochemical and physiological research. It has been used as a substrate for the synthesis of peptides, as well as for the study of enzyme kinetics. In addition, it has been used as a model compound in the study of protein-ligand interactions, and has been shown to bind to a variety of proteins.

Mechanism of Action

The mechanism of action of ((2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid)-2-tBuA-3-PPA is not well understood. It is known that it binds to a variety of proteins, and it is believed that this binding is mediated by hydrogen bonds and hydrophobic interactions. It is also believed that the tert-butoxycarbonyl group of the molecule may play a role in its binding to proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid)-2-tBuA-3-PPA are not well understood. It has been used as a model compound in the study of protein-ligand interactions, and it has been shown to bind to a variety of proteins. However, its exact effects on the biochemical and physiological processes of cells are not yet known.

Advantages and Limitations for Lab Experiments

((2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid)-2-tBuA-3-PPA has several advantages as a research tool. It is a relatively small molecule, making it easy to synthesize and handle in the laboratory. In addition, it is a carboxylic acid derivative of the amino acid alanine, making it a useful model compound for the study of protein-ligand interactions. However, it is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential future directions for ((2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid)-2-tBuA-3-PPA research are numerous. Further research into its mechanism of action and biochemical and physiological effects could lead to a better understanding of its potential applications in biochemical and physiological research. In addition, its use as a model compound in the study of protein-ligand interactions could be further explored, as well as its potential use as a substrate for the synthesis of peptides. Finally, further research into its synthesis method could lead to the development of more efficient and cost-effective methods for its production.

Synthesis Methods

The synthesis of ((2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid)-2-tBuA-3-PPA has been studied in several research papers. One of the most common methods involves the reaction of ((2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid)-2-amino-3-bromopropanoic acid with tert-butyl chloroformate. This reaction results in the formation of ((2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid)-2-amino-3-(pyrimidin-4-yl)propanoic acid, which is then treated with tert-butylhydrazine to yield ((2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid)-2-tBuA-3-PPA. This method has been reported to be highly efficient, with yields of up to 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid involves the protection of the amine group, followed by the coupling of the protected amine with the appropriate acid. The pyrimidine moiety is then introduced through a nucleophilic substitution reaction. Finally, the protecting group is removed to yield the desired product.", "Starting Materials": [ "tert-butyl carbamate", "pyrimidine-4-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "diisopropylethylamine (DIPEA)", "dimethylformamide (DMF)", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of the amine group with tert-butyl carbamate in the presence of DIPEA and DMF to yield the protected amine intermediate.", "Step 2: Coupling of the protected amine intermediate with pyrimidine-4-carboxylic acid in the presence of DCC and NHS to yield the protected amide intermediate.", "Step 3: Introduction of the pyrimidine moiety through a nucleophilic substitution reaction with ethyl acetate and sodium ethoxide in ethanol to yield the pyrimidine-substituted intermediate.", "Step 4: Removal of the protecting group with trifluoroacetic acid in the presence of water to yield the final product, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid." ] }

CAS RN

1251904-17-2

Product Name

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid

Molecular Formula

C12H17N3O4

Molecular Weight

267.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.